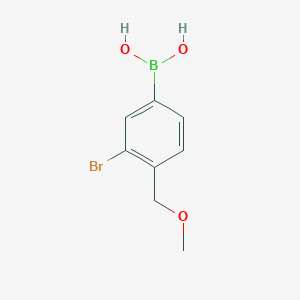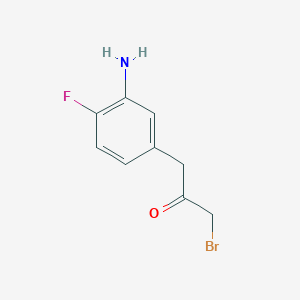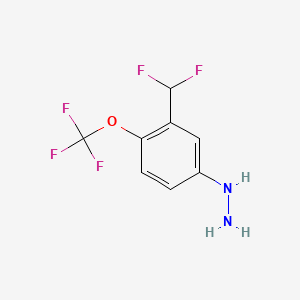
1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine is a compound that features both difluoromethyl and trifluoromethoxy groups attached to a phenyl ring, with a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine typically involves the introduction of difluoromethyl and trifluoromethoxy groups onto a phenyl ring, followed by the attachment of a hydrazine moiety. One common method involves the use of difluoromethylating and trifluoromethoxylating reagents under specific reaction conditions. For instance, the difluoromethylation can be achieved using difluoromethylating agents in the presence of a base, while the trifluoromethoxylation can be carried out using trifluoromethoxylating agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biomolecules, potentially leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)methane
- **1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)amine
- **1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)ethanol
Uniqueness
1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both difluoromethyl and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. These groups can enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C8H7F5N2O |
|---|---|
Molekulargewicht |
242.15 g/mol |
IUPAC-Name |
[3-(difluoromethyl)-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O/c9-7(10)5-3-4(15-14)1-2-6(5)16-8(11,12)13/h1-3,7,15H,14H2 |
InChI-Schlüssel |
FJHXCVHLDIOZMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NN)C(F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
![1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride](/img/structure/B14068088.png)
![1'-Benzyl-5-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B14068093.png)
![2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14068094.png)
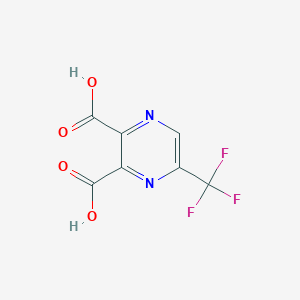
![2-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B14068105.png)
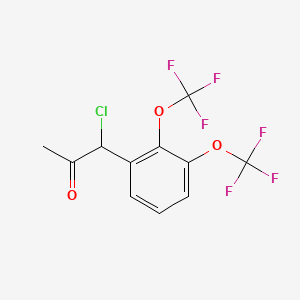

![3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14068117.png)
